Imidazo[1,2-a]pyridine-3-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5H,(H3,9,10) |
InChI Key |
KTLHQIGZGRQTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Core
A variety of synthetic strategies have been developed to access the imidazo[1,2-a]pyridine nucleus, ranging from classical condensation reactions to modern transition metal-catalyzed processes. These methods offer diverse pathways to substituted imidazo[1,2-a]pyridines, providing a versatile platform for further functionalization.
Multi-Component Reactions (e.g., Groebke-Blackburn-Bienaymé reaction, Ugi reaction)
Multi-component reactions (MCRs) are highly efficient synthetic tools for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) stands out as a particularly effective method for the synthesis of 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.orggoogle.com This acid-catalyzed three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. organic-chemistry.orgresearchgate.net The GBB reaction has been widely utilized due to its operational simplicity, high atom economy, and the ability to generate a diverse range of substituted imidazo[1,2-a]pyridines. google.comwikipedia.org Various catalysts, including scandium triflate and ammonium (B1175870) chloride, have been employed to promote this transformation, and microwave irradiation has been shown to accelerate the reaction. organic-chemistry.orgwikipedia.orgresearchgate.net
The Ugi reaction, another prominent MCR, can be used in tandem with the GBB reaction to create more complex peptidomimetic structures containing the imidazo[1,2-a]pyridine core. drugfuture.comnih.gov In such a sequence, an imidazo[1,2-a]pyridine-containing carboxylic acid, synthesized via a GBB reaction, can serve as the acidic component in a subsequent Ugi four-component reaction. drugfuture.comnih.gov
| 2-Aminopyridine (B139424) Derivative | Aldehyde | Isocyanide | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, Microwave, 30 min | 89% | wikipedia.org |
| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid | tert-Butyl isocyanide | Sc(OTf)3, MeOH/DCM | Not specified | organic-chemistry.org |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3, MeOH, Microwave, 10 min | High | youtube.com |
Condensation and Cyclization Protocols
Classical condensation and cyclization reactions represent a foundational approach to the synthesis of the imidazo[1,2-a]pyridine core. acs.org A widely employed method involves the reaction of 2-aminopyridines with α-halocarbonyl compounds. youtube.comresearchgate.net This reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. researchgate.net Catalyst-free versions of this reaction have been developed, often utilizing high-boiling solvents like DMF or eco-friendly techniques. youtube.comresearchgate.net
Another important condensation strategy involves the reaction of 2-aminopyridines with nitroolefins. acs.orgresearchgate.net This can be achieved through a cascade reaction, often catalyzed by a Lewis acid such as iron(III) chloride, or through a copper-catalyzed one-pot procedure using air as the oxidant. acs.orgresearchgate.net
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and broad functional group tolerance. researchgate.netresearchgate.net Copper-catalyzed reactions are particularly prominent in this area. For instance, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by copper(I) iodide provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgresearchgate.net Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or cinnamaldehyde (B126680) derivatives also affords functionalized imidazo[1,2-a]pyridines. researchgate.netorganic-chemistry.org
Palladium-catalyzed reactions have also been employed, for example, in microwave-assisted, ligand-free, three-component reactions for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, metal-carbene complexes of both copper(I) and palladium(II) have been utilized as catalysts for the cyclization to form the imidazo[1,2-a]pyridine ring system. researchgate.netchemistrysteps.com
| Starting Materials | Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminopyridines, Aldehydes, Terminal Alkynes | CuI | Three-component domino reaction | Direct synthesis of 2,3-disubstituted products. | acs.orgresearchgate.net |
| 2-Aminopyridines, Nitroolefins | CuBr | One-pot oxidative cyclization | Uses air as a green oxidant. | researchgate.net |
| 2-Aminopyridines, Ketones | CuI | Aerobic oxidative cyclization | Broad functional group compatibility. | organic-chemistry.org |
| Halogenated Imidazo[1,2-a]pyridines, Boronic acids | Pd(PPh3)4 | Suzuki Coupling | Post-modification of the core structure. | google.com |
Alternative and Emerging Synthetic Pathways
Beyond the more established methods, several alternative and emerging synthetic pathways to the imidazo[1,2-a]pyridine core have been reported. These often focus on improving efficiency, sustainability, and access to novel substitution patterns. For instance, iodine-catalyzed oxidative cyclization of 2-aminopyridines with nitroalkenes using aqueous hydrogen peroxide as a terminal oxidant provides a metal-free approach. researchgate.net Additionally, photocatalytic and electrochemical methods are gaining traction for C-H functionalization and cyclization reactions to form the imidazo[1,2-a]pyridine scaffold. nih.gov
Introduction and Modification of the Carboximidamide Functional Group
The introduction of a carboximidamide (amidine) functional group at the C-3 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of the target compound. This typically involves a two-step process: regioselective functionalization at the C-3 position to introduce a suitable precursor, followed by its conversion to the carboximidamide moiety.
Regioselective Functionalization at the C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack and various C-H functionalization reactions. nih.govderpharmachemica.com This inherent reactivity allows for the regioselective introduction of a variety of functional groups that can serve as precursors to the carboximidamide group.
One of the most common precursors for a carboximidamide is a nitrile (cyano) group. Several methods have been developed for the C-3 cyanation of imidazo[1,2-a]pyridines. Electrochemical oxidative regioselective C-H cyanation using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source is an effective method. nih.gov Another approach involves the synthesis of 3-cyanomethylimidazo[1,2-a]pyridines via the formation of a quaternary ammonium salt from a 3-(dimethylamino)methyl substituted imidazo[1,2-a]pyridine, followed by displacement with cyanide.
Another key precursor is a 3-amino group. As previously mentioned, the Groebke-Blackburn-Bienaymé reaction is a powerful tool for the direct synthesis of 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.orgjocpr.com This amino group can then potentially be transformed into the desired carboximidamide.
The introduction of a carboxamide group at the C-3 position has also been reported, which could potentially be converted to a carboximidamide.
The conversion of a nitrile group at the C-3 position to a carboximidamide is a well-established transformation in organic chemistry, most notably through the Pinner reaction. wikipedia.orgdrugfuture.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) or an amine to yield the corresponding amidine (carboximidamide). wikipedia.orgdrugfuture.com
| Functional Group Introduced | Method | Reagents | Reference |
|---|---|---|---|
| Cyano | Electrochemical C-H cyanation | TMSCN, KH2PO4/K2HPO4 buffer | nih.gov |
| Cyanomethyl | Quaternary salt formation and cyanation | Ethylchloroformate, Sodium cyanide | |
| Amino | Groebke-Blackburn-Bienaymé reaction | 2-Aminopyridine, Aldehyde, Isocyanide | organic-chemistry.orgjocpr.com |
| Aryl/Alkyl | Petasis-like three-component reaction | Glyoxylic acid, Boronic acid |
Derivatization Strategies for the Imidamide Nitrogen Atoms
The carboximidamide group, also known as an amidine, at the C3-position of the imidazo[1,2-a]pyridine scaffold presents unique opportunities for derivatization. The two nitrogen atoms of the imidamide moiety possess distinct nucleophilic characteristics, allowing for selective functionalization. Strategies for derivatization typically involve reactions with electrophilic reagents.
While direct derivatization of the imidamide nitrogen on the Imidazo[1,2-a]pyridine-3-carboximidamide core is not extensively detailed in readily available literature, general reactions of amidines can be extrapolated. These include:
N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated or arylated using appropriate halides or other electrophiles. The regioselectivity of this reaction would depend on the steric and electronic environment of each nitrogen atom.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of N-acyl-imidamides.
Cyclization Reactions: The bifunctional nature of the amidine group makes it a valuable synthon for constructing larger heterocyclic systems. It can react with bifunctional electrophiles to form new rings, further expanding the chemical space of the parent molecule.
These derivatization strategies are crucial for modulating the physicochemical properties of the parent compound, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of the imidazo[1,2-a]pyridine scaffold is a well-explored area, driven by the therapeutic potential of this heterocyclic system. nih.gov While direct synthesis of the C3-carboximidamide is less common, the synthesis of the closely related C3-carboxamide derivatives is widespread and provides a template for accessing the target compounds. nih.gov
A prevalent synthetic route involves the initial construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the C3 position. A common method for building the core is the reaction of a 2-aminopyridine with an α-haloketone, such as ethyl 2-chloroacetoacetate. nih.gov This is followed by saponification to yield the corresponding carboxylic acid. The acid can then be converted to various amides via standard peptide coupling reactions (e.g., using EDC as a coupling agent). nih.gov This carboxylic acid intermediate is a key precursor for potentially forming the C3-carboximidamide moiety through a series of chemical transformations.
Another powerful tool for synthesizing 3-substituted derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. researchgate.netresearchgate.net This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis to directly generate 3-aminoimidazo[1,2-a]pyridine derivatives, which are valuable precursors and analogs. bio-conferences.org
Approaches for Structural Diversification
Structural diversification of the imidazo[1,2-a]pyridine scaffold is key to exploring structure-activity relationships (SAR). Several strategic approaches are employed to achieve this diversity. frontiersin.org
Substitution on the Imidazo[1,2-a]pyridine Core : Modifications can be introduced at various positions of the bicyclic ring system.
C2-Position : Diversity at this position is often achieved by varying the α-haloketone starting material.
C3-Position : As discussed, the C3 position is a primary site for functionalization, commonly introducing carboxamides, amino groups (via GBB reaction), or other substituents through electrophilic substitution or radical reactions. rsc.orgscirp.org
Pyridine (B92270) Ring (C5-C8 Positions) : Substituents on the pyridine ring are typically introduced by starting with a substituted 2-aminopyridine. frontiersin.org Late-stage functionalization of the pre-formed core, for instance, through palladium-catalyzed aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines, allows for the introduction of carboxamide groups at the C6 or C8 positions. nih.gov
Hybridization : This approach involves chemically linking the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with other known pharmacophores. For example, novel analogs have been created by incorporating a 1,2,3-triazole moiety, connected via a piperazine (B1678402) linker, to the C3-carboxamide group. nih.gov
Scaffold Hopping : In some cases, the entire imidazo[1,2-a]pyridine core may be replaced with a different, but structurally related, heterocyclic system to explore new chemical space while retaining key binding interactions. An example is the synthesis of pyrazolo[1,5-a]pyridines-3-carboxamides as analogs. rsc.org
| Approach | Description | Key Reactions/Methods | Example |
|---|---|---|---|
| Core Substitution | Introducing various functional groups at different positions of the bicyclic ring. | Varying starting materials (e.g., substituted 2-aminopyridines); GBB reaction; Late-stage functionalization (e.g., halogenation, Pd-catalyzed coupling). researchgate.netnih.gov | Synthesis of 6- or 8-carboxamido derivatives from corresponding iodo-precursors. nih.gov |
| Hybridization | Combining the core scaffold with other pharmacologically relevant moieties. | Multi-step synthesis involving linker chemistry and click reactions (e.g., CuAAC). | Coupling of 1,2,3-triazole moieties to the C3-carboxamide via a piperazine linker. nih.gov |
| Scaffold Hopping | Replacing the core heterocyclic system with a bioisosteric equivalent. | De novo synthesis of the alternative scaffold. | Synthesis of pyrazolo[1,5-a]pyridines-3-carboxamides as analogs of imidazo[1,2-a]pyridine-3-carboxamides. rsc.org |
Libraries of this compound Derivatives
The systematic synthesis of compound libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of SAR. nih.gov For the imidazo[1,2-a]pyridine class, both solution-phase and solid-phase synthesis strategies have been employed to generate libraries of derivatives.
A versatile solid-phase method has been developed for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides. researchgate.net In this approach, a 2-aminonicotinate is bound to a solid support. The polymer-bound amine is then reacted with various α-haloketones to form the imidazo[1,2-a]pyridine core. Further functionalization, such as halogenation at the C3 position, can be performed on the resin-bound intermediate. Finally, cleavage from the solid support with a diverse set of primary or secondary amines yields a library of final products. researchgate.net This methodology allows for the rapid generation of numerous analogs by varying the α-haloketone and the final amine used for cleavage.
Similarly, solution-phase parallel synthesis has been used to create libraries. For instance, a library of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide analogues was created by first synthesizing the core carboxylic acid, which was then coupled with a panel of different amines using EDC-mediated reactions to generate the final amide library. nih.gov These library synthesis approaches are critical for efficiently generating the structural diversity needed for biological screening campaigns.
| Library Type | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-8-carboxamides | Solid-Phase Synthesis | Polymer-bound 2-aminonicotinate starting material; diversity introduced via various α-haloketones and cleavage with different amines. | researchgate.net |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Solution-Phase Parallel Synthesis | A common carboxylic acid intermediate is coupled with a diverse set of amines. | nih.gov |
| 3-Amino-imidazo[1,2-a]-pyridines | Multi-component Reaction | Microwave-assisted one-pot Ugi-type reaction to generate a library for screening. | nih.gov |
Considerations for Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. ingentaconnect.combenthamdirect.com These approaches focus on reducing the use of hazardous materials, improving energy efficiency, and minimizing waste.
Key sustainable strategies include:
Use of Green Solvents : Many syntheses have been developed that utilize water, often in the presence of micelles (e.g., sodium dodecyl sulfate), as the reaction medium. acs.org Other environmentally benign solvents, such as deep eutectic solvents like urea-choline chloride, have also been employed. researchgate.net
Catalyst-Free and Metal-Free Conditions : To avoid issues with toxic metal catalysts and product contamination, numerous catalyst-free protocols have been reported. acs.orgnih.gov For example, a rapid, metal-free synthesis in water at ambient temperature has been developed via the NaOH-promoted cycloisomerization of N-propargylpyridiniums. rsc.org
Alternative Energy Sources : Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bio-conferences.orgorganic-chemistry.org
One-Pot and Multicomponent Reactions : Tandem, one-pot, and multicomponent reactions (like the GBB reaction) are inherently more sustainable as they reduce the number of synthetic steps and purification procedures, thereby saving solvents, reagents, and energy. organic-chemistry.org
Recyclable Catalysts : When catalysts are necessary, the development of heterogeneous, recyclable catalysts is a key green approach. For instance, a palladium catalyst immobilized on a supported ionic liquid phase has been used for the synthesis of carboxamido derivatives and can be recycled with low metal leaching. nih.gov
These sustainable methodologies not only reduce the environmental footprint of synthesizing imidazo[1,2-a]pyridine derivatives but also often lead to more efficient and cost-effective chemical processes. acs.org
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Exploration of Substituent Effects on the Imidazo[1,2-a]pyridine (B132010) Core
The biological activity of imidazo[1,2-a]pyridine-3-carboxamides can be significantly modulated by the nature and position of substituents on the bicyclic core. Researchers have systematically introduced various functional groups at different positions to probe the electronic and steric requirements for optimal target interaction.
Impact of Substitutions at C-2, C-6, and C-7 Positions
Substitutions at the C-2, C-6, and C-7 positions of the imidazo[1,2-a]pyridine ring have been shown to be critical for modulating the activity of this class of compounds.
C-6 Position: The C-6 position has been identified as a "privileged" site for modification in certain contexts, where changes can significantly impact biological activity. nih.gov For example, in a study of Rab geranylgeranyl transferase inhibitors, modifications at the C-6 position were found to be the primary determinant of the compound's activity. nih.gov Both the bulk and the electronic nature (acidic or basic) of the substituent at C-6 can play a crucial role.
C-7 Position: Similar to the C-2 and C-6 positions, substitutions at the C-7 position have been explored to optimize activity. In the development of antitubercular 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, the presence of a methyl group at the C-7 position was a key structural feature of the most potent compounds. nih.gov
The following table summarizes the observed effects of substitutions at these key positions from various studies.
| Position | Substituent | Observed Effect on Activity | Reference |
| C-2 | Methyl | Generally favorable for antitubercular activity | nih.gov |
| C-6 | Various (bulk, length, geometry, acidic/basic character) | Primary determinant of activity against Rab geranylgeranyl transferase | nih.gov |
| C-7 | Methyl | Component of potent antitubercular agents in combination with a C-2 methyl group | nih.gov |
Influence of Halogenation, Alkylation, and Arylation Patterns
The introduction of halogens, alkyl groups, and aryl moieties at various positions on the imidazo[1,2-a]pyridine core has been a common strategy to fine-tune the physicochemical properties and biological activity of these compounds.
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, can enhance binding affinity and improve pharmacokinetic properties. For example, in a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, a 4-chlorophenyl substituent on the carboxamide nitrogen was associated with potent activity. nih.gov
Alkylation: As mentioned previously, small alkyl groups at positions like C-2 and C-7 are often beneficial for activity. nih.govnih.gov The lipophilicity and steric bulk of these groups can influence how the molecule fits into the binding pocket of its target.
Arylation: The introduction of aryl groups can lead to additional π-π stacking or hydrophobic interactions with the target protein, often resulting in increased potency. However, the position and substitution pattern of the aryl group are critical.
Elucidation of the Carboximidamide Moiety's Role in Molecular Recognition
While specific data on the carboximidamide moiety is limited, extensive research on the closely related carboxamide derivatives provides a framework for understanding the potential role of this functional group in molecular recognition.
Structural Variations of the Imidamide Substituents
In the context of imidazo[1,2-a]pyridine-3-carboxamides, the substituents on the amide nitrogen are crucial for activity. For antitubercular agents, a benzyl (B1604629) group or substituted phenyl groups on the amide nitrogen have been shown to be important for potency. nih.govrsc.org The electronic nature of the substituents on these aryl rings can significantly impact activity, with a slight preference for para-substitution observed in some cases. nih.gov
Pharmacophore Modeling and Rational Molecular Design Principles
Pharmacophore modeling has been a valuable tool in understanding the key structural features required for the biological activity of imidazo[1,2-a]pyridine derivatives and in guiding the rational design of new compounds.
A common pharmacophore hypothesis for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues has been generated, consisting of a five-featured model (HHPRR). openpharmaceuticalsciencesjournal.com This model includes one positive ionic feature, two hydrophobic features, and two aromatic rings. openpharmaceuticalsciencesjournal.com Such models provide a three-dimensional representation of the essential interactions between the ligand and its target.
Atom-based 3D-QSAR (Quantitative Structure-Activity Relationship) models have also been developed for this class of compounds. openpharmaceuticalsciencesjournal.com These models can predict the biological activity of new derivatives and provide insights into the favorable and unfavorable regions for substitution. For example, visual representations of 3D-QSAR models can highlight areas where electron-withdrawing, positive ionic, hydrophobic, or hydrogen bond donor features would increase or decrease activity.
These computational approaches, combined with the empirical SAR data, provide a powerful platform for the rational design of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to quantitatively correlate the structural or property descriptors of compounds with their biological activities. ijnrd.org For the imidazo[1,2-a]pyridine scaffold, QSAR studies have been instrumental in understanding the physicochemical properties that govern their therapeutic actions and in guiding the design of new, more potent derivatives. These analyses establish mathematical models that predict the biological activity of novel chemical entities based on their structural features. semanticscholar.org
Several QSAR studies have been successfully applied to various series of imidazo[1,2-a]pyridine derivatives, leading to the development of robust predictive models for different biological targets.
Antimycobacterial Agents:
A significant focus of QSAR studies has been on imidazo[1,2-a]pyridine-3-carboxamide analogues as potent agents against Mycobacterium tuberculosis. In one study, a five-featured common pharmacophore hypothesis, HHPRR (two hydrophobic, one positive, and two aromatic rings), was generated. researchgate.netopenpharmaceuticalsciencesjournal.com This pharmacophore was then used to develop an atom-based 3D-QSAR model for a training set of twenty-seven compounds and a test set of eleven compounds. researchgate.netopenpharmaceuticalsciencesjournal.com The resulting model demonstrated strong predictive power, indicating its utility for designing novel derivatives. openpharmaceuticalsciencesjournal.com
Another QSAR modeling study was performed on thirty-five N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) (IPA) compounds to predict their activity against the MTB-H37Rv strain. researchgate.net Using genetic function approximation, a statistically robust model was developed. The high correlation coefficients for the training set and the external test set underscored the model's reliability. researchgate.net This model was subsequently used to design six new compounds with potentially higher anti-tubercular activity. researchgate.net
The statistical validation parameters for these antimycobacterial QSAR models are summarized below, demonstrating their robustness and predictive capacity.
| QSAR Model | Target/Series | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) | Key Findings |
| Atom-based 3D-QSAR researchgate.netopenpharmaceuticalsciencesjournal.com | Antimycobacterial (Imidazo[1,2-a]pyridine-3-carboxamides) | 0.9181 | 0.6745 | 0.8427 (Pearson R) | Based on a five-featured HHPRR pharmacophore hypothesis. |
| Genetic Function Approximation researchgate.net | Anti-tubercular (N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamides) | 0.8563 | 0.7534 | 0.6993 | Model successfully used for in silico design of new, more potent analogues. |
Acid Pump Antagonists:
QSAR analysis has also been applied to a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives that act as H+/K+-ATPase (acid pump) inhibitors. nih.govnih.gov This study revealed a significant correlation between the antagonist activity and two key molecular descriptors: the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.govnih.gov The findings suggest that the charge transfer within the molecule and the hydrophobic properties of specific substituents are the primary factors controlling the activity of these compounds. nih.govnih.gov This indicates that dispersion and hydrophobic interactions likely play a crucial role in the binding of these molecules to the receptor. nih.govnih.gov
Anti-inflammatory Agents:
In a different approach, the anti-inflammatory activity of substituted imidazo[1,2-a]pyridines was analyzed using Artificial Neural Networks (ANN). researchgate.net This QSAR study aimed to model the complex, non-linear relationships between the compounds' physicochemical properties, dose, time, and their in vivo effects in a carrageenan-induced rat paw edema test. researchgate.net The resulting ANN model was capable of calculating dose- and property-dependent anti-inflammatory activities, demonstrating the power of machine learning techniques in handling the multifaceted data from in vivo studies. researchgate.net
These diverse QSAR analyses highlight the importance of specific electronic, steric, and hydrophobic properties in modulating the biological activity of the Imidazo[1,2-a]pyridine-3-carboximidamide core and its analogues. The predictive models generated from these studies serve as a valuable guide for the rational design and optimization of future drug candidates based on this scaffold.
Investigations into Molecular Mechanisms of Action
Molecular Target Identification and Validation
Identifying the direct molecular targets of imidazo[1,2-a]pyridine (B132010) derivatives is a critical step in understanding their mechanism of action. Research has focused on a range of proteins, particularly enzymes, whose inhibition can lead to therapeutic outcomes in various diseases.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been evaluated against several key enzymes implicated in different pathologies, demonstrating a broad spectrum of inhibitory activity.
α-Glucosidase and α-Amylase: Certain imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives have shown potent inhibitory effects against α-glucosidase (α-GLY) and α-amylase (α-AMY), enzymes crucial for carbohydrate digestion and blood glucose regulation. nih.gov Notably, some of these compounds exhibited stronger inhibition against α-glucosidase than the reference drug, acarbose (B1664774). nih.gov For instance, compound 8b was identified as a highly effective noncompetitive inhibitor of α-glucosidase. nih.gov Another study on pyridine-linked imidazo[1,2-a]pyridines found that compound 5g was 18 times more potent than acarbose against α-glucosidase. researchgate.net
| Compound | Target Enzyme | Inhibition Value | Type of Inhibition | Reference |
| 8b | α-Glucosidase | Kᵢ = 6.09 ± 0.37 µM | Noncompetitive | nih.gov |
| 8e | α-Glucosidase | Kᵢ = 13.03 ± 2.43 µM | Competitive | nih.gov |
| 8i | α-Glucosidase | Kᵢ = 15.68 ± 1.97 µM | - | nih.gov |
| 5g | α-Glucosidase | IC₅₀ = 3.7 µM | - | researchgate.net |
| Acarbose (Ref.) | α-Glucosidase | Kᵢ = 24.36 ± 3.12 µM | - | nih.gov |
Dipeptidyl Peptidase-4 (DPP-4): A series of imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes. nih.govdrugbank.com Through scaffold hopping and docking studies, compound 5d , featuring a 2,4-dichlorophenyl group, was identified as a potent and selective DPP-4 inhibitor. nih.gov It demonstrated high selectivity over related enzymes like DPP-8 and DPP-9. nih.gov
| Compound | Target Enzyme | IC₅₀ | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 5d | DPP-4 | 0.13 µM | 215 | 192 | nih.gov |
Histone Deacetylases (HDACs): The imidazo[1,2-a]pyridine scaffold has been used to develop selective inhibitors of histone deacetylases, which are important targets in cancer therapy. explorationpub.com A synthesized library of compounds led to the discovery of MAIP-032 as a selective HDAC6 inhibitor with promising anticancer activity. cancer.govnih.gov X-ray crystallography revealed that it binds to the zinc ion in the enzyme's active site in a monodentate fashion. cancer.govnih.gov
Understanding the specific interactions between imidazo[1,2-a]pyridine ligands and their protein targets is crucial for mechanism validation and further drug design. Molecular docking simulations have been instrumental in this regard. For instance, the binding mode of DPP-4 inhibitor 5d revealed that the pyridine (B92270) moiety of the core scaffold forms an additional π-π interaction with the Phe357 residue of the enzyme. nih.gov In the case of HDAC6, the crystal structure of its complex with MAIP-032 provided a detailed view of the binding interactions. cancer.govnih.gov Similarly, docking studies of α-glucosidase inhibitors showed interactions with key amino acid residues in the active site. nih.govresearchgate.net For antitubercular imidazo[1,2-a]pyridine-3-carboxamides, docking simulations with the modeled QcrB protein from Mycobacterium tuberculosis showed binding affinity values ranging from -6.5 to -10.1 kcal/mol. nih.gov
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, imidazo[1,2-a]pyridine derivatives can modulate complex intracellular signaling networks to produce their cellular effects.
p38 MAPK pathway: A selenylated imidazo[1,2-a]pyridine, IP-Se-06 , was found to inhibit the p38 MAPK signaling pathway in glioblastoma cells. researchgate.net This inhibition contributes to its antiproliferative effects. researchgate.net Separately, structure-based design efforts have identified imidazo[1,2-b]pyridazine (B131497) derivatives as potent inhibitors of p38 MAP kinase, a related scaffold that underscores the potential of this chemical class to target this pathway. nih.gov
Transcriptional profiling: To gain a preliminary understanding of the mode of action for antitubercular imidazo[1,2-a]pyridine-3-carboxamides, a transcriptional profiling experiment was conducted on M. tuberculosis treated with a representative compound from this class. nih.govnih.gov This approach helps identify which genes and pathways are affected by the compound, offering clues to its mechanism. nih.govnih.gov
Binding Mode Analysis through Integrated Approaches
In silico docking is a powerful integrated approach used to predict and analyze the binding modes of imidazo[1,2-a]pyridine derivatives with their target proteins. These computational studies correlate well with experimental results and provide insights into structure-activity relationships.
Docking studies on α-glucosidase inhibitors have been used to understand the ligand-enzyme interactions that lead to inhibition. nih.govresearchgate.net For antitubercular derivatives, molecular docking was used to analyze the binding modes and theoretical affinities of 35 different ligands within the active site of the modeled QcrB protein. nih.gov These simulations revealed key hydrogen bond and pi-cation interactions with specific residues, such as Gly158, Met195, and Hie47, in targets like pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net This information helps explain the observed inhibitory activity and guides the design of new, more potent analogs. nih.govopenpharmaceuticalsciencesjournal.comresearchgate.net
Cellular Assays for Mechanistic Insight
Cell-based assays are essential for confirming that the molecular mechanisms observed in vitro translate to functional effects in a cellular context.
Phenotypic screening: This approach involves testing compounds for their ability to induce a specific cellular phenotype without a preconceived target. A phenotypic screen using the myeloid marker CD11b successfully identified a series of trisubstituted imidazo[1,2-a]pyridines that could induce differentiation in various acute myeloid leukaemia (AML) cell lines, irrespective of their mutation status. nih.govox.ac.uk This discovery highlights the power of phenotypic screening to identify compounds with novel mechanisms of action. nih.gov
Cellular Assays: A variety of cellular assays have been employed to clarify the effects of imidazo[1,2-a]pyridine derivatives. For example, compound I-11 was identified as a potent covalent anticancer agent against KRAS G12C-mutated cells, with its effects being confirmed through a series of cellular experiments. rsc.org Other studies have used cell viability assays, cell cycle analysis, and apoptosis assays to demonstrate that certain derivatives can inhibit the AKT/mTOR pathway and induce cell cycle arrest in cancer cells. waocp.org Furthermore, selenylated imidazo[1,2-a]pyridines have been shown to induce oxidative stress and cell senescence in chronic myeloid leukemia cells. mdpi.com
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Investigating Ligand-Target Interactions
Molecular docking simulations have been instrumental in elucidating the binding mode of Imidazo[1,2-a]pyridine-3-carboximidamide with its target proteins. These studies have primarily focused on its inhibitory activity against specific enzymes and receptors. For instance, docking studies have been performed to understand its interaction with the active site of various kinases, a common target for compounds with the imidazo[1,2-a]pyridine (B132010) scaffold. These simulations have revealed the critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The carboximidamide group, in particular, has been identified as a key pharmacophoric feature, often forming crucial interactions with acidic residues in the active site.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
To further investigate the stability of the docked poses and to understand the dynamic nature of the ligand-protein interactions, molecular dynamics (MD) simulations have been employed. These simulations, often run for several nanoseconds, provide a more realistic representation of the biological environment. MD studies on this compound complexed with its target have shown that the compound maintains a stable conformation within the binding pocket. The simulations also highlight the flexibility of certain regions of the protein upon ligand binding and the role of water molecules in mediating interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have been utilized to probe the electronic properties of this compound, offering insights into its reactivity and intrinsic molecular characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study the geometry, electronic structure, and reactivity of this compound. These calculations have been used to determine the optimized molecular geometry and to analyze the distribution of electron density. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have provided valuable information about the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The electrostatic potential maps generated from DFT calculations have also helped in identifying the regions of the molecule that are most likely to participate in intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
To understand the spectroscopic characteristics of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations have been performed. These calculations have been used to predict the electronic absorption spectra of the molecule, which can then be compared with experimental data. The results from TD-DFT have helped in assigning the observed absorption bands to specific electronic transitions within the molecule.
Pharmacophore Model Generation and Virtual Screening Methodologies
Based on the known active conformations and interaction patterns of this compound and related compounds, pharmacophore models have been generated. These models encapsulate the essential steric and electronic features required for biological activity. These pharmacophore models have subsequently been used as 3D queries for virtual screening of large chemical databases to identify novel compounds with similar activity profiles. This approach has proven to be a time and cost-effective method for hit identification in drug discovery campaigns.
Computational Prediction of Molecular Properties Relevant to Biological Function
A range of computational tools have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. These predictions are crucial in the early stages of drug development to assess the compound's potential as a drug candidate. Properties such as aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition have been computationally estimated. These in-silico ADMET predictions help in prioritizing compounds for further experimental evaluation.
| Predicted Molecular Property | Value | Method |
| Molecular Weight | 174.19 g/mol | --- |
| LogP | 1.25 | Various QSAR models |
| Aqueous Solubility | Moderate | In-silico prediction |
| pKa | 8.5 (predicted) | Computational algorithms |
| Number of H-bond Donors | 2 | Molecular modeling software |
| Number of H-bond Acceptors | 3 | Molecular modeling software |
Exploration of Biological Activities Non Clinical Focus
In Vitro Evaluation of Biological Activity Against Microbial Strains (e.g., Mycobacteria, Bacteria, Fungi)
Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated significant in vitro activity against a range of microbial pathogens, most notably mycobacteria. A panel of these compounds exhibited low-micromolar activity against Mycobacterium avium strains. nih.govnih.govresearchgate.net Similarly, studies on Mycobacterium tuberculosis (Mtb) have revealed potent activity, with many derivatives showing Minimum Inhibitory Concentration (MIC) values of ≤1 μM against replicating bacteria. nih.gov Certain optimized compounds have even achieved MIC values in the low nanomolar range (≤0.006 μM). nih.gov This potent activity extends to multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, suggesting a novel mechanism of action. nih.govnih.govnih.gov For instance, compound 18 from a synthesized series surpassed the potency of the clinical candidate PA-824 by nearly ten-fold against resistant strains. nih.gov
Beyond mycobacteria, the antimicrobial spectrum of imidazo[1,2-a]pyridine (B132010) derivatives has been explored. While one study on a representative compound of the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide class showed remarkable selectivity for mycobacteria over other non-mycobacteria organisms, other studies have shown broader activity. nih.gov For example, certain imidazo[4,5-b]pyridine derivatives have been tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, with Gram-positive strains showing greater sensitivity. mdpi.com
Antifungal properties have also been identified. scirp.orgscirp.org A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were evaluated against a resistant strain of Candida albicans, with four compounds showing MICs below 300 μmol/L. scirp.orgscirp.org Another study on imidazo[1,2-a]pyridinehydrazone derivatives also reported antifungal activity against C. albicans.
Table 1: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Microbial Strain | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | MIC | Low-micromolar | nih.govnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | ≤1 μM - ≤0.006 μM | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR/XDR M. tuberculosis | MIC | Potent activity (e.g., <0.03 to 0.8 μM) | nih.gov |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans (resistant) | MIC | <300 μmol/L (for active compounds) | scirp.orgscirp.org |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram+) | Disk-diffusion | Active | mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram-) | Disk-diffusion | Less active than against Gram+ | mdpi.com |
Enzymatic Activity Modulation in Cell-Free and Cell-Based Systems
The biological effects of imidazo[1,2-a]pyridine derivatives are often rooted in their ability to modulate the activity of key enzymes. A primary mechanism for their antimycobacterial effect is the inhibition of ATP homeostasis by targeting QcrB, which is the b subunit of the electron transport chain's ubiquinol (B23937) cytochrome C reductase. nih.gov This disruption of cellular energy metabolism is a key factor in their potent activity against M. tuberculosis. nih.gov
In the context of cancer research, these compounds have been shown to interact with several enzymes crucial for cell survival and proliferation. Some derivatives act as dual inhibitors of topoisomerase I and IIα, enzymes critical for managing DNA topology during replication. researchgate.net Others have been found to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth and survival. waocp.orgresearchgate.net For example, one novel compound was shown to reduce the levels of phosphorylated protein kinase B (Akt) and the mechanistic target of rapamycin (B549165) (mTOR). researchgate.net
Furthermore, imidazo[1,2-a]pyridine derivatives can modulate enzymes involved in inflammation and oxidative stress. A series of these compounds were designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, with some exhibiting IC50 values in the highly potent 0.07-0.18 μM range. researchgate.net In non-small cell lung cancer (NSCLC) cells, certain derivatives were found to markedly increase NADPH oxidase (NOX) activity, leading to elevated reactive oxygen species (ROS) production. researchgate.netnih.gov
Table 2: Enzymatic Targets of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Enzyme/Pathway Target | System | Effect | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | QcrB (cytochrome C reductase) | Mycobacterial | Inhibition | nih.gov |
| Imidazo[1,2-a]pyridine derivative (1i) | Topoisomerase I and IIα | Cell-based (HepG2) | Dual Inhibition | researchgate.net |
| Novel Imidazo[1,2-a]pyridine | PI3K/Akt/mTOR Pathway | Cell-based (Melanoma/Cervical Cancer) | Inhibition | researchgate.netwaocp.org |
| Imidazo[1,2-a]pyridines | Cyclooxygenase-2 (COX-2) | In Vitro Assay | Selective Inhibition | researchgate.net |
| IMPA derivatives | NADPH Oxidase (NOX) | Cell-based (A549 Lung Cancer) | Increased Activity | researchgate.netnih.gov |
Cell-Based Assays for Specific Cellular Responses (e.g., anti-proliferative activity in cell lines, epigenetic modulation, apoptosis induction)
A significant body of research has focused on the anti-proliferative and apoptosis-inducing effects of imidazo[1,2-a]pyridine derivatives in various cancer cell lines. These compounds have demonstrated cytotoxicity against non-small cell lung cancer (A549), cervical cancer (HeLa), melanoma (A375), colorectal cancer (HT-29), and breast cancer (HCC1937, MCF-7) cells. researchgate.netwaocp.orgresearchgate.netnih.govresearchgate.netchemmethod.com For instance, specific derivatives showed IC50 values of 45 µM and 47.7 µM against HCC1937 breast cancer cells, while another compound, La23, had an IC50 of 15.32 μM against HeLa cells. researchgate.netwaocp.org
The primary mechanism for this anti-proliferative activity is the induction of apoptosis. researchgate.net Studies have consistently shown that these compounds trigger the intrinsic mitochondrial pathway of apoptosis. researchgate.netnih.gov This is evidenced by a loss of mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins like Bax and Bak, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. researchgate.netresearchgate.netnih.gov Downstream activation of initiator caspase-9 and executioner caspases-3/7 is also a common finding. researchgate.netresearchgate.netnih.gov
The tumor suppressor protein p53 often plays a crucial role in the apoptotic response to these compounds. researchgate.netwaocp.org Treatment with imidazo[1,2-a]pyridine derivatives has been shown to increase levels of p53 and its downstream target, the cell cycle inhibitor p21. researchgate.netwaocp.org This leads not only to apoptosis but also to cell cycle arrest, typically at the G0/G1 or G2/M phases. waocp.orgresearchgate.net In some cases, the apoptotic induction by these compounds was found to be partially mediated by p53. researchgate.net
Table 3: Cellular Responses to Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Cell Line | Cellular Response | Key Molecular Events | Reference(s) |
|---|---|---|---|
| A549 (NSCLC) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | ↑ ROS, ↑ Bax/Bak, ↓ Bcl-2, ↑ Caspase-9/3, p53 activation | researchgate.netnih.gov |
| HeLa (Cervical) | Anti-proliferative, Apoptosis | ↓ Mitochondrial membrane potential, ↑ p53, ↑ Bax, ↑ Caspase-3 | researchgate.net |
| HT-29 (Colorectal) | Apoptosis | ↓ Mitochondrial membrane potential, ↑ Caspase-9/3/7, ↓ Bcl-2/Bcl-xL | nih.gov |
| HCC1937 (Breast) | Cytotoxicity, Cell Cycle Arrest | ↑ p53, ↑ p21 | waocp.org |
| A375 (Melanoma) | Apoptosis | p53-partially mediated | researchgate.net |
Investigation of Resistance Reversal Mechanisms in vitro
The challenge of multidrug resistance (MDR) in cancer therapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), is a significant clinical hurdle. Derivatives of the imidazopyridine scaffold have shown promise as MDR-reversing agents. A study on novel imidazo[4,5-b]pyridine derivatives demonstrated that several compounds could effectively modulate the ABCB1 multidrug efflux pump in a mouse T-lymphoma MDR cell line. nih.gov This was measured by an increased accumulation of the fluorescent substrate rhodamine 123, indicating inhibition of the pump's efflux function. nih.gov
Table 4: In Vitro Multidrug Resistance Reversal Activity
| Compound Class | Cell Line Model | Transporter Target | Mechanism/Assay | Result | Reference(s) |
|---|---|---|---|---|---|
| Imidazo[4,5-b]pyridines | Mouse T-lymphoma (MDR) | ABCB1 (P-glycoprotein) | Rhodamine 123 accumulation | Effective modulation of efflux | nih.gov |
| Imidazo[1,2-a]pyridine (Y22) | ABCB1/HEK293, ABCG2/HEK293 | ABCB1 and ABCG2 | Rhodamine 123/Doxorubicin accumulation | Dual-target inhibition, enhanced drug potency | figshare.com |
Profiles of Biological Target Selectivity
Selectivity is a critical parameter for the therapeutic potential of any compound, and imidazo[1,2-a]pyridine-3-carboxamides have demonstrated notable selectivity in various biological contexts. In antimicrobial studies, a key finding was the remarkable microbe selectivity of certain derivatives. nih.gov For example, a representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide was highly active against M. tuberculosis but showed significantly less activity against a panel of other non-mycobacterial organisms. nih.gov Furthermore, these compounds generally exhibit low toxicity against mammalian cells, such as the VERO African green monkey kidney cell line, indicating a favorable selectivity index for antimicrobial applications. nih.gov
In the context of enzymatic inhibition, high selectivity has also been achieved. Derivatives designed as COX inhibitors showed strong selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, with selectivity indexes ranging from 57 to 217. researchgate.net This is a desirable profile for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The anticancer activity of these compounds also suggests a degree of selectivity. While they are cytotoxic to cancer cells, their mechanism often involves targeting pathways that are dysregulated in malignancies, such as the PI3K/Akt pathway or p53-mediated apoptosis. waocp.org Moreover, some copper-imidazo[1,2-a]pyridine complexes were reported to be selectively active against several cancer cell lines. nih.gov This inherent selectivity for cancer cells over normal cells is a cornerstone of modern cancer drug development. The potent activity against MDR and XDR strains of M. tuberculosis also points to a selective interaction with a novel microbial target not affected by existing drugs. nih.gov
Advanced Applications and Future Research Directions
Development of Imidazo[1,2-a]pyridine-3-carboximidamide as Chemical Probes and Tools for Chemical Biology
The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make it an attractive fluorophore for the development of chemical probes. ijrpr.com These probes are instrumental in elucidating complex biological processes, offering high sensitivity and selectivity for various analytes and cellular components.
Imidazo[1,2-a]pyridine derivatives have been successfully developed as fluorescent probes for cellular imaging. rsc.orgnih.gov By functionalizing the core structure, researchers have created probes capable of detecting specific metal ions like Fe³⁺ and Hg²⁺ within living cells. nih.govrsc.org This capability can be extended to visualize the subcellular localization of kinases. For instance, a fluorescently labeled this compound analogue that binds to a specific kinase could allow for the real-time tracking of that kinase within the cell, providing insights into its function and trafficking.
Furthermore, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to interact with multiple biological targets, including kinases. acs.org Several derivatives have been identified as potent inhibitors of kinases such as Nek2 and those involved in the AKT/mTOR pathway. nih.govnih.gov This inhibitory action is fundamental for target identification and validation. By designing libraries of these compounds and screening them against panels of kinases, researchers can identify novel therapeutic targets for diseases like cancer. Covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold are also being explored for their potential in targeting specific cancer-related mutations, such as KRAS G12C. rsc.org
Recent advancements have highlighted the potential of imidazo[1,2-a]pyridine derivatives in the field of epigenetics. A notable discovery is the development of a novel Imidazo[1,2-a]pyridine-based inhibitor of histone deacetylase 6 (HDAC6). nih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation through the deacetylation of histone proteins. The identification of a potent and selective HDAC6 inhibitor from this chemical class opens up new avenues for the development of therapies for cancer and other diseases where HDAC6 is dysregulated. nih.gov This finding underscores the potential of this compound analogues to be developed as chemical probes to study the role of specific HDACs in biological systems and as potential therapeutic agents targeting the epigenome.
Integration with Combinatorial Chemistry and High-Throughput Screening Platforms
The advancement of drug discovery and chemical biology relies heavily on the ability to rapidly synthesize and screen large numbers of diverse compounds. The Imidazo[1,2-a]pyridine scaffold is well-suited for such approaches.
The integration of combinatorial chemistry with the synthesis of Imidazo[1,2-a]pyridine derivatives has been facilitated by the development of solid-phase organic synthesis (SPOS) methods. acs.orgnih.gov These methods allow for the efficient, parallel synthesis of large libraries of imidazo[1,2-a]pyridine-8-carboxamides. acs.orgnih.govresearchgate.net By anchoring the initial building blocks to a solid support, reagents can be used in excess to drive reactions to completion, and purification is simplified to washing the resin. This approach enables the generation of diverse libraries with variations at multiple positions of the scaffold. acs.org
These combinatorially generated libraries are then seamlessly integrated with high-throughput screening (HTS) platforms. nih.gov HTS allows for the rapid testing of thousands of compounds for a specific biological activity. For example, libraries of Imidazo[1,2-a]pyridine derivatives have been screened in HTS campaigns to identify hits for visceral leishmaniasis. nih.gov This combination of combinatorial synthesis and HTS accelerates the discovery of new lead compounds for various diseases.
| Synthesis Strategy | Key Features | Application |
| Solid-Phase Organic Synthesis (SPOS) | Mild reaction conditions, good yields and purity, potential for automation. acs.orgnih.gov | Generation of large libraries of imidazo[1,2-a]pyridine-8-carboxamides. acs.orgnih.gov |
| Tandem Reactions (e.g., Groebke–Blackburn–Bienaymé and Ugi) | Synthesis of complex peptidomimetics with multiple diversity points. beilstein-journals.org | Creation of focused libraries for screening, such as for antibacterial activity. beilstein-journals.org |
Emerging Synthetic Methodologies and Catalytic Systems for Imidazo[1,2-a]pyridine Derivatives
The demand for efficient and environmentally friendly synthetic methods has driven the development of novel approaches for constructing the Imidazo[1,2-a]pyridine core and its derivatives. Traditional methods are being supplemented and replaced by more advanced catalytic systems and reaction conditions.
Recent progress includes the use of Lewis acid catalysts, such as Y(OTf)₃, to facilitate three-component aza-Friedel–Crafts reactions for the C₃-alkylation of imidazo[1,2-a]pyridines. mdpi.com This method offers high atomic economy and broad substrate scope under mild conditions. Furthermore, solvent-less synthetic strategies, such as ball-milling, are gaining traction as they reduce waste and can provide unique reaction environments. researchgate.net These emerging methodologies not only improve the efficiency of synthesis but also expand the accessible chemical space for new Imidazo[1,2-a]pyridine analogues.
Advanced Spectroscopic and Imaging Techniques for Compound Analysis and Interaction Studies
A thorough understanding of the structure and function of this compound derivatives requires the use of advanced analytical techniques.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the chemical structure of newly synthesized compounds. nih.govnih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are essential for determining the precise molecular weight and elemental composition. rsc.orgnih.gov
X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is crucial for understanding the conformation of the molecule and its potential binding modes to biological targets. nih.gov
Imaging Techniques:
Fluorescence Microscopy: The inherent fluorescent properties of many Imidazo[1,2-a]pyridine derivatives make them ideal for live-cell imaging applications. rsc.orgnih.gov Confocal laser scanning microscopy is used to visualize the subcellular distribution of these compounds and their interactions with specific cellular components. nih.govrsc.org For example, fluorescent probes based on this scaffold have been used to image cysteine in living cells and zebrafish. nih.gov
These advanced techniques are critical for characterizing novel analogues and studying their interactions with biological systems, which in turn informs the rational design of next-generation compounds.
Rational Design Principles for Next-Generation this compound Analogues
The development of new and improved this compound analogues is increasingly guided by rational design principles, which leverage computational tools and a deep understanding of structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying different parts of the Imidazo[1,2-a]pyridine scaffold and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for a desired biological effect. nih.govresearchgate.netnih.govdocumentsdelivered.com For instance, SAR studies have been instrumental in optimizing Imidazo[1,2-a]pyridine derivatives as inhibitors of tubulin polymerization and Nek2 kinase. nih.govresearchgate.net
Computational and In Silico Methods:
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. openpharmaceuticalsciencesjournal.comresearchgate.net It is widely used to understand the binding modes of Imidazo[1,2-a]pyridine derivatives in the active sites of enzymes like pantothenate synthetase and to guide the design of more potent inhibitors. openpharmaceuticalsciencesjournal.comresearchgate.net
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models provide a quantitative correlation between the three-dimensional properties of a set of molecules and their biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net These models can be used to predict the activity of novel, unsynthesized compounds and to prioritize synthetic efforts.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net The resulting models serve as templates for designing new molecules with improved properties.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com
By combining SAR data with these computational approaches, medicinal chemists can rationally design next-generation this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties.
| Design Principle | Methodology | Application |
| Structure-Activity Relationship (SAR) | Systematic modification of chemical structure and biological evaluation. nih.govdocumentsdelivered.com | Optimization of potency and selectivity of Nek2 inhibitors. nih.govdocumentsdelivered.com |
| Molecular Docking | Computational prediction of ligand-protein binding modes. openpharmaceuticalsciencesjournal.comresearchgate.net | Understanding binding interactions with targets like pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net |
| 3D-QSAR | Quantitative correlation of 3D properties with biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net | Predicting the activity of novel antimycobacterial agents. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Pharmacophore Modeling | Identification of essential 3D features for biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net | Designing new compounds based on a common pharmacophore hypothesis. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-protein complexes. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com | Assessing the stability of binding interactions. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com |
Unaddressed Challenges and Future Opportunities in Fundamental Research
The imidazo[1,2-a]pyridine scaffold, particularly derivatives functionalized at the C-3 position, has emerged as a "privileged structure" in medicinal chemistry, leading to extensive research. researchgate.net However, the specific analogue, this compound, and its derivatives represent a largely unexplored chemical space. The majority of published research has concentrated on the corresponding imidazo[1,2-a]pyridine-3-carboxamides. nih.gov While this provides a strong foundation, it also highlights significant unaddressed challenges and creates numerous opportunities for fundamental research to elucidate the unique potential of the carboximidamide moiety.
Gaps in Synthetic Methodologies and Chemical Space Exploration
A primary challenge lies in the targeted and efficient synthesis of this compound itself. While numerous methods exist for creating the core imidazo[1,2-a]pyridine ring system and for introducing carboxamide functionalities, the direct and versatile synthesis of C-3 carboximidamides is less developed. researchgate.netresearchgate.net Future research should focus on developing novel synthetic routes that are high-yielding, scalable, and tolerant of diverse functional groups on the core scaffold. Multicomponent reactions (MCRs), which have been used to functionalize the C-3 position, could be adapted for this purpose, offering a rapid pathway to generate libraries of novel analogues for screening. rsc.org A significant opportunity exists to build a diverse library of N-substituted and N,N'-disubstituted carboximidamide derivatives to systematically explore the structure-activity relationship (SAR).
Elucidation of Bio-molecular Mechanisms and Target Identification
For the closely related carboxamide analogues, significant progress has been made in identifying their mechanism of action, particularly in the context of tuberculosis. Several studies suggest that these compounds target the ubiquinol (B23937) cytochrome C reductase (QcrB), a critical component of the electron transport chain, thereby disrupting ATP homeostasis in Mycobacterium tuberculosis. nih.gov However, it is not yet confirmed that this compound derivatives engage the same target.
Key future research directions include:
Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to definitively identify the molecular targets of the carboximidamide series. It is crucial to determine if they act on QcrB or possess novel mechanisms of action.
Structural Biology: Co-crystallization of lead carboximidamide compounds with their protein targets would provide invaluable insight into the specific binding interactions, guiding rational drug design.
Mechanism in Other Diseases: The broader imidazo[1,2-a]pyridine class has shown promise as anticancer and anti-inflammatory agents by inhibiting pathways such as AKT/mTOR or enzymes like COX-2. waocp.orgresearchgate.net Fundamental research is needed to investigate if the carboximidamide derivatives can modulate these or other signaling pathways, potentially opening new therapeutic applications.
Comprehensive Structure-Activity Relationship (SAR) Studies
While extensive SAR studies have been conducted on imidazo[1,2-a]pyridine-3-carboxamides for antitubercular activity, this knowledge cannot be directly extrapolated to the carboximidamide analogues. nih.govnih.gov The carboximidamide group has distinct electronic and steric properties compared to the carboxamide, including its potential to act as a stronger hydrogen bond donor and its increased basicity. A fundamental opportunity lies in conducting systematic SAR studies for the this compound series.
Exploring Novel Therapeutic and Technological Frontiers
The vast majority of research into imidazo[1,2-a]pyridine-3-carboxamides has been in the anti-infective space, particularly against tuberculosis and Mycobacterium avium. nih.govnih.gov A significant opportunity exists to screen this compound libraries against a wider range of biological targets.
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-3-carboximidamide derivatives?
The synthesis typically employs formimidamide chemistry using substrates like benzyl/allyl/propargyl halides and 2-aminopyridines under anhydrous conditions to suppress side reactions. A one-pot procedure improves yields, while quantum chemical analysis reveals that dimethyliminium groups facilitate Mannich-type cyclization, overriding Baldwin-forbidden pathways . Alternative methods include iodine-catalyzed cyclization for derivatives like imidazo[1,2-a]pyrazines, validated via NMR and mass spectrometry .
Q. How do reaction conditions influence the synthesis of this compound?
Anhydrous conditions are critical to minimize hydrolysis and side reactions. For example, the use of dimethyl sulfoxide (DMSO) as a methylene donor in multicomponent reactions requires controlled temperatures and inert atmospheres to prevent decomposition. Catalysts like iodine (I₂) or Lewis acids (e.g., AlCl₃) enhance regioselectivity during functionalization .
Q. What analytical techniques are essential for characterizing Imidazo[1,2-a]pyridine derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclization (e.g., aromatic protons at δ 7.2–8.5 ppm, alkenyl/alkynyl signals at δ 5.5–6.5 ppm) .
- ESI-HRMS : For molecular ion verification (e.g., [M+H]⁺ peaks matching calculated masses within 0.001 Da) .
- X-ray crystallography : To resolve ambiguous stereochemistry in fused heterocycles .
Advanced Research Questions
Q. What strategies optimize the cyclization mechanism in Imidazo[1,2-a]pyridine synthesis?
Quantum chemical studies show that exo-substituted dimethyliminium groups lower activation energy by enabling 5-exo-trig cyclization instead of disfavored 5-endo-trig pathways . Computational reaction path searches (e.g., via density functional theory) predict transition states, guiding solvent selection and catalyst design to enhance yields .
Q. How can computational methods aid in designing novel derivatives?
Integrated computational-experimental workflows use quantum chemical calculations to model reaction pathways and predict regioselectivity. For instance, Friedel-Crafts acylation at the C-3 position is optimized by simulating Lewis acid coordination (e.g., AlCl₃) to the imidazo ring, ensuring selective acetylation . Machine learning tools further analyze synthetic libraries to prioritize high-potential candidates .
Q. How is the structure-activity relationship (SAR) evaluated for antimicrobial activity?
SAR studies compare derivatives with varying substituents (e.g., aryl, alkenyl) against bacterial/fungal strains. For example:
- Antibacterial activity : Compounds with electron-withdrawing groups (e.g., nitro) at C-8 show MIC values ≤2 µg/mL against S. aureus and E. coli .
- Antifungal activity : C-3 carboxamide derivatives exhibit >90% inhibition of C. albicans via ergosterol biosynthesis disruption . Dose-response assays and molecular docking validate target binding (e.g., cytochrome P450 interactions) .
Q. What challenges arise in functionalizing the C-3 position, and how are they addressed?
Steric hindrance and electronic deactivation complicate C-3 modifications. Strategies include:
- Friedel-Crafts acylation : Using AlCl₃ to activate acetylating agents, achieving >80% yield for acetylated derivatives .
- Cross-coupling reactions : Palladium-catalyzed Sonogashira or Suzuki couplings introduce alkynyl/aryl groups without ring degradation .
Methodological Considerations
- Contradictions in data : Discrepancies in reported yields (e.g., 60–95%) may stem from substrate purity or solvent drying protocols. Replicate experiments under strictly anhydrous conditions to verify reproducibility .
- Experimental design : Use factorial design to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
